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Abstract
Long non-coding RNAs (lncRNAs) have emerged as critical regulators in the pathogenesis of

various cancers, including colorectal cancer. This technical guide focuses on the long

intergenic non-protein coding RNA 941 (LINC00941), a recently identified oncogenic lncRNA

implicated in the progression of colon cancer. Elevated expression of LINC00941 is

significantly correlated with advanced tumor stages and poor patient prognosis.

Mechanistically, LINC00941 functions as a competitive endogenous RNA (ceRNA), primarily by

sponging microRNA-205-5p (miR-205-5p), which leads to the subsequent upregulation of the

proto-oncogene MYC. This guide provides a comprehensive overview of the role of the

LINC00941/miR-205-5p/MYC axis in promoting colon cancer cell proliferation, migration, and

invasion. Detailed experimental protocols, quantitative data summaries, and pathway

visualizations are presented to facilitate further research and the development of novel

therapeutic strategies targeting this pathway.

Introduction
Colon cancer is a leading cause of cancer-related mortality worldwide, with its progression

involving complex molecular alterations. Long non-coding RNAs (lncRNAs), transcripts longer

than 200 nucleotides with limited protein-coding potential, are increasingly recognized for their

roles in tumorigenesis. LINC00941 has been identified as a key oncogenic lncRNA in several

cancers, and recent evidence highlights its significant contribution to colon cancer progression.
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Studies have demonstrated that LINC00941 is markedly upregulated in colon cancer tissues

and cell lines, and its expression level is associated with critical clinicopathological features,

including tumor invasive depth, lymph node metastasis, and distant metastasis.[1] This guide

synthesizes the current understanding of LINC00941's molecular mechanisms and its impact

on the malignant behavior of colon cancer cells.

Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the role

of LINC00941 in colon cancer.

Table 1: LINC00941 Expression in Colon Cancer Tissues and Cell Lines

Sample Type Comparison

Relative
LINC00941
Expression
(Fold Change)

Significance Reference

Colon Cancer

Tissues

vs. Adjacent

Normal Tissues

Significantly

Increased
p < 0.01 [1]

HCT116 Cell

Line

vs. NCM460

(Normal Colon

Epithelial Cells)

~4.5 p < 0.01 [2]

LoVo Cell Line

vs. NCM460

(Normal Colon

Epithelial Cells)

~5.0 p < 0.01 [2]

SW480 Cell Line

vs. NCM460

(Normal Colon

Epithelial Cells)

~3.0 p < 0.01 [2]

HCT29 Cell Line

vs. NCM460

(Normal Colon

Epithelial Cells)

~2.5 p < 0.01 [2]

Table 2: Functional Impact of LINC00941 Modulation on Colon Cancer Cells

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7910107/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7910107/
https://www.researchgate.net/figure/LINC00941-expression-is-increased-in-colon-cancer-tissues-and-cell-lines-A-LINC00941_fig1_349490032
https://www.researchgate.net/figure/LINC00941-expression-is-increased-in-colon-cancer-tissues-and-cell-lines-A-LINC00941_fig1_349490032
https://www.researchgate.net/figure/LINC00941-expression-is-increased-in-colon-cancer-tissues-and-cell-lines-A-LINC00941_fig1_349490032
https://www.researchgate.net/figure/LINC00941-expression-is-increased-in-colon-cancer-tissues-and-cell-lines-A-LINC00941_fig1_349490032
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610507?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experiment Cell Line Condition
Result (Fold
Change vs.
Control)

Significanc
e

Reference

Cell

Proliferation

(CCK-8)

HCT116

LINC00941

Overexpressi

on

~1.8 at 72h p < 0.01 [1]

LoVo

LINC00941

Overexpressi

on

~1.6 at 72h p < 0.01 [1]

HCT116
LINC00941

Knockdown
~0.5 at 72h p < 0.01 [1]

LoVo
LINC00941

Knockdown
~0.6 at 72h p < 0.01 [1]

Cell Migration

(Transwell)
HCT116

LINC00941

Overexpressi

on

~2.5 p < 0.01 [1]

LoVo

LINC00941

Overexpressi

on

~2.2 p < 0.01 [1]

HCT116
LINC00941

Knockdown
~0.4 p < 0.01 [1]

LoVo
LINC00941

Knockdown
~0.5 p < 0.01 [1]

Cell Invasion

(Transwell)
HCT116

LINC00941

Overexpressi

on

~3.0 p < 0.01 [1]

LoVo

LINC00941

Overexpressi

on

~2.8 p < 0.01 [1]

HCT116
LINC00941

Knockdown
~0.3 p < 0.01 [1]
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LoVo
LINC00941

Knockdown
~0.4 p < 0.01 [1]

Table 3: In Vivo Tumorigenesis in Xenograft Models

Xenograft
Model

Condition

Tumor
Volume
(mm³) at
Day 28
(Approx.)

Tumor
Weight (g)
at Day 28
(Approx.)

Significanc
e

Reference

HCT116
sh-

LINC00941
~400 ~0.4 p < 0.01 [1]

sh-NC

(Control)
~1200 ~1.1 p < 0.01 [1]

Signaling Pathways and Molecular Mechanisms
LINC00941 exerts its oncogenic function in colon cancer primarily through the competitive

endogenous RNA (ceRNA) mechanism. It acts as a molecular sponge for miR-205-5p, thereby

preventing miR-205-5p from binding to its target mRNA, MYC. This leads to the derepression

of MYC translation and subsequent activation of downstream signaling pathways that promote

cell proliferation, migration, and invasion.
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Caption: The LINC00941/miR-205-5p/MYC signaling axis in colon cancer.

The ceRNA mechanism of LINC00941 is a key regulatory event in colon cancer progression.

The following diagram illustrates this logical relationship.
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Caption: Logical diagram of the LINC00941 ceRNA mechanism.

Experimental Protocols
This section provides detailed methodologies for the key experiments used to elucidate the

function of LINC00941 in colon cancer.

Quantitative Real-Time PCR (qRT-PCR)
Objective: To quantify the expression levels of LINC00941, miR-205-5p, and MYC mRNA.

Protocol:

RNA Extraction: Total RNA is extracted from colon cancer tissues, adjacent normal tissues,

and cultured colon cancer cell lines using TRIzol reagent (Invitrogen) according to the

manufacturer's instructions.

RNA Quantification and Quality Control: The concentration and purity of the extracted RNA

are determined using a NanoDrop spectrophotometer. RNA integrity is assessed by agarose

gel electrophoresis.
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Reverse Transcription: For LINC00941 and MYC mRNA, cDNA is synthesized from 1 µg of

total RNA using a PrimeScript RT Reagent Kit (Takara). For miR-205-5p, a specific stem-

loop primer is used for reverse transcription with a Mir-X miRNA First-Strand Synthesis Kit

(Takara).

qRT-PCR: Real-time PCR is performed using a SYBR Premix Ex Taq II kit (Takara) on a real-

time PCR system (e.g., ABI 7500). The reaction conditions are typically: 95°C for 10 min,

followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

Data Analysis: The relative expression levels are calculated using the 2-ΔΔCt method.

GAPDH is commonly used as the internal control for LINC00941 and MYC mRNA, while U6

is used for miR-205-5p.

Cell Proliferation Assay (CCK-8)
Objective: To assess the effect of LINC00941 on the proliferation of colon cancer cells.

Protocol:

Cell Seeding: Colon cancer cells (e.g., HCT116, LoVo) are seeded into 96-well plates at a

density of 2 x 10³ cells per well.

Transfection: Cells are transfected with LINC00941 overexpression vectors, siRNA targeting

LINC00941, or corresponding negative controls using a lipofectamine reagent.

Incubation: The plates are incubated at 37°C in a 5% CO₂ incubator for 24, 48, and 72

hours.

CCK-8 Addition: At each time point, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to

each well.

Incubation: The plates are incubated for an additional 1-2 hours at 37°C.

Absorbance Measurement: The absorbance at 450 nm is measured using a microplate

reader.

Transwell Migration and Invasion Assays
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Objective: To evaluate the effect of LINC00941 on the migratory and invasive capabilities of

colon cancer cells.

Protocol:

Cell Preparation: Transfected cells are harvested and resuspended in serum-free medium.

Chamber Preparation: For the invasion assay, the upper chamber of a Transwell insert (8 µm

pore size) is pre-coated with Matrigel. For the migration assay, the chamber is not coated.

Cell Seeding: Approximately 5 x 10⁴ cells in 200 µL of serum-free medium are added to the

upper chamber.

Chemoattractant: The lower chamber is filled with 600 µL of complete medium containing

10% fetal bovine serum as a chemoattractant.

Incubation: The plates are incubated for 24 hours at 37°C.

Cell Removal and Staining: Non-migrated/invaded cells on the upper surface of the

membrane are removed with a cotton swab. The cells that have migrated/invaded to the

lower surface are fixed with methanol and stained with 0.1% crystal violet.

Quantification: The number of stained cells is counted in at least five randomly selected

fields under a microscope.

Dual-Luciferase Reporter Assay
Objective: To confirm the direct interaction between LINC00941 and miR-205-5p, and between

miR-205-5p and MYC.

Protocol:

Vector Construction: The wild-type (WT) and mutant (MUT) binding sites of LINC00941 for

miR-205-5p are cloned into a psiCHECK-2 luciferase reporter vector. Similarly, the WT and

MUT 3'-UTR of MYC containing the miR-205-5p binding site are cloned into the same vector.

Co-transfection: Colon cancer cells are co-transfected with the reporter vectors and either

miR-205-5p mimics or a negative control.
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Incubation: Cells are incubated for 48 hours.

Luciferase Activity Measurement: The firefly and Renilla luciferase activities are measured

using a Dual-Luciferase Reporter Assay System (Promega) according to the manufacturer's

protocol. The relative luciferase activity is calculated as the ratio of firefly to Renilla luciferase

activity.

RNA Pull-Down Assay
Objective: To verify the direct binding of LINC00941 to miR-205-5p.

Protocol:

Probe Synthesis: Biotin-labeled LINC00941 and a biotin-labeled antisense control probe are

synthesized.

Cell Lysis and Incubation: Colon cancer cell lysates are incubated with the biotinylated

probes and streptavidin-coated magnetic beads.

RNA Elution and Purification: The RNA complexes bound to the beads are pulled down, and

the RNA is eluted and purified.

qRT-PCR Analysis: The enrichment of miR-205-5p in the pulled-down RNA is quantified by

qRT-PCR.

In Vivo Xenograft Model
Objective: To assess the effect of LINC00941 on tumor growth in vivo.

Protocol:

Cell Preparation: HCT116 cells stably transfected with sh-LINC00941 or a negative control

shRNA are harvested and resuspended in PBS.

Animal Model: Four- to six-week-old male BALB/c nude mice are used.

Subcutaneous Injection: Approximately 5 x 10⁶ cells in 100 µL of PBS are subcutaneously

injected into the flank of each mouse.
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Tumor Monitoring: Tumor volume is measured every 3-4 days using a caliper and calculated

using the formula: Volume = (length × width²) / 2.

Endpoint Analysis: After a predetermined period (e.g., 4-5 weeks), the mice are euthanized,

and the tumors are excised, weighed, and photographed. Tumor tissues can be used for

further analysis, such as qRT-PCR and immunohistochemistry.

Experimental and logical Workflow
The following diagram outlines a typical experimental workflow for investigating the role of

LINC00941 in colon cancer.
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Caption: A standard experimental workflow for LINC00941 functional studies.

Conclusion and Future Directions
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The evidence strongly supports the role of LINC00941 as a significant oncogenic driver in

colon cancer progression. Its mechanism of action through the LINC00941/miR-205-5p/MYC

axis presents a promising target for therapeutic intervention. Future research should focus on:

Clinical Validation: Larger cohort studies are needed to validate LINC00941 as a prognostic

biomarker and a predictive marker for therapeutic response.

Therapeutic Targeting: The development of antisense oligonucleotides or small molecule

inhibitors to specifically target LINC00941 could represent a novel therapeutic strategy for

colon cancer.

Upstream Regulation: Investigating the upstream regulatory mechanisms that lead to the

dysregulation of LINC00941 in colon cancer will provide a more complete understanding of

its role in the disease.

Broader Network Interactions: Exploring other potential miRNA and protein interactions of

LINC00941 will help to uncover the full spectrum of its functions in colon cancer.

In conclusion, LINC00941 is a key player in the molecular landscape of colon cancer, and a

deeper understanding of its biology will be instrumental in developing more effective treatments

for this malignancy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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